molecular formula C6H10O3 B153539 Tetrahydropyran-4-carboxylic acid CAS No. 5337-03-1

Tetrahydropyran-4-carboxylic acid

Cat. No. B153539
CAS RN: 5337-03-1
M. Wt: 130.14 g/mol
InChI Key: AVPKHOTUOHDTLW-UHFFFAOYSA-N
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Patent
US07365205B2

Procedure details

Dimethyl tetrahydro-4H-pyrane-4,4-dicarboxylate (4.04 g) was added to 20% hydrochloric acid (20 ml), and the mixture was heated under reflux for 19 hours. Water was added to the reaction mixture to conduct extraction with diethyl ether. After the resultant organic layer was washed with saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure. After the resultant residue was solidified with hexane, the resultant solides were collected by filtration and washed to obtain the title compound (2.63 g).
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][C:4](C(OC)=O)([C:7]([O:9]C)=[O:8])[CH2:3][CH2:2]1.Cl>O>[O:1]1[CH2:6][CH2:5][CH:4]([C:7]([OH:9])=[O:8])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
4.04 g
Type
reactant
Smiles
O1CCC(CC1)(C(=O)OC)C(=O)OC
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 19 hours
Duration
19 h
EXTRACTION
Type
EXTRACTION
Details
extraction with diethyl ether
WASH
Type
WASH
Details
After the resultant organic layer was washed with saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
FILTRATION
Type
FILTRATION
Details
the resultant solides were collected by filtration
WASH
Type
WASH
Details
washed

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.63 g
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.